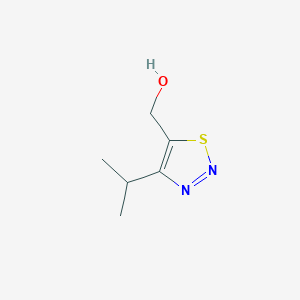![molecular formula C32H30N4Na2O10S2 B1514305 disodium;5-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-[2-[4-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate CAS No. 73507-48-9](/img/structure/B1514305.png)
disodium;5-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-[2-[4-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[2-[4-(3-hydroxypropoxy)phenyl]diazenyl]-, sodium salt (1:2) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dyeing and textile industries. The compound is recognized for its stability and solubility in water, making it a valuable component in various formulations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[2-[4-(3-hydroxypropoxy)phenyl]diazenyl]-, sodium salt (1:2) involves multiple steps. The process typically starts with the diazotization of aniline derivatives, followed by coupling with phenolic compounds. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo linkage. The final product is then sulfonated to enhance its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The use of continuous flow reactors is common to ensure consistent quality and yield. The final product is usually isolated through filtration and drying processes, followed by purification steps to remove any impurities.
化学反应分析
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[2-[4-(3-hydroxypropoxy)phenyl]diazenyl]-, sodium salt (1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and phenolic compounds.
Substitution: Various substituted sulfonic acids.
科学研究应用
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[2-[4-(3-hydroxypropoxy)phenyl]diazenyl]-, sodium salt (1:2) has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of inks and pigments.
作用机制
The compound exerts its effects primarily through its ability to form stable azo linkages. These linkages are responsible for the compound’s vibrant color properties. The sulfonic acid groups enhance its solubility in water, allowing it to interact with various substrates. The molecular targets and pathways involved include interactions with proteins and nucleic acids, making it useful in biological staining and assays.
相似化合物的比较
Similar Compounds
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-amino-]: Known for its use in dyeing and as a precursor in the synthesis of other dyes.
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt]: Used in similar applications but differs in its reactivity and color properties.
2,2’- (1,2-ethenediyl)bis [5- (4-phenyl-2H-1,2,3-triazol-2-yl)-, disodium salt]: Another related compound with distinct applications in the dyeing industry.
Uniqueness
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[2-[4-(3-hydroxypropoxy)phenyl]diazenyl]-, sodium salt (1:2) stands out due to its unique combination of stability, solubility, and vibrant color properties. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
73507-48-9 |
|---|---|
分子式 |
C32H30N4Na2O10S2 |
分子量 |
740.7 g/mol |
IUPAC 名称 |
disodium;5-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-[2-[4-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C32H32N4O10S2.2Na/c37-17-1-19-45-29-13-9-25(10-14-29)33-35-27-7-5-23(31(21-27)47(39,40)41)3-4-24-6-8-28(22-32(24)48(42,43)44)36-34-26-11-15-30(16-12-26)46-20-2-18-38;;/h3-16,21-22,37-38H,1-2,17-20H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI 键 |
HWIRBZWGANSCGK-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCCCO)S(=O)(=O)[O-])S(=O)(=O)[O-])OCCCO.[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCCCO)S(=O)(=O)[O-])S(=O)(=O)[O-])OCCCO.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


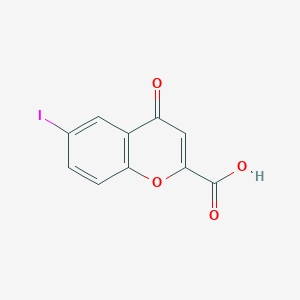
![(8-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1514233.png)
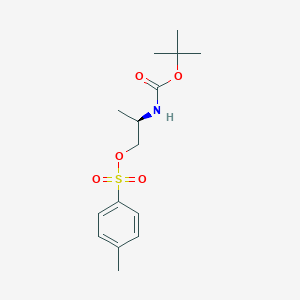
![Datp-alpha-S, [35S]](/img/structure/B1514247.png)
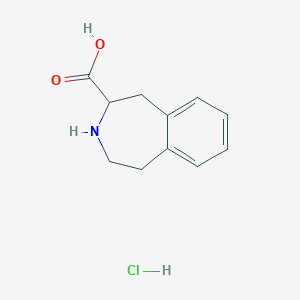
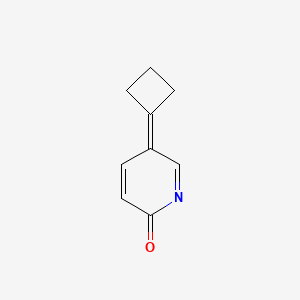
![5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1514287.png)
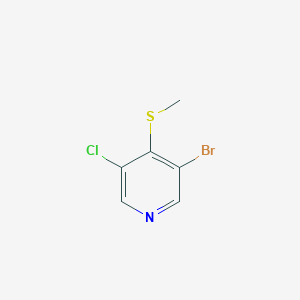
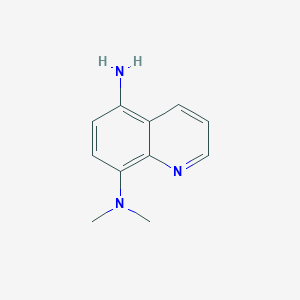
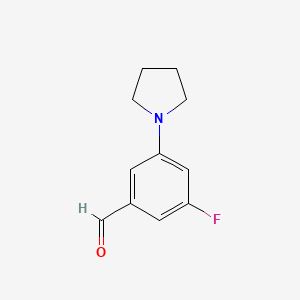
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B1514310.png)
